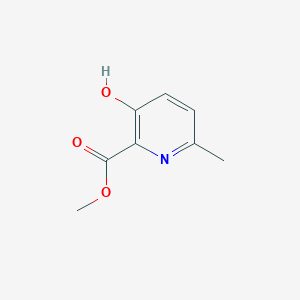

Methyl 3-hydroxy-6-methylpicolinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxy-6-methylpicolinate can be synthesized through various methods. One common synthetic route involves the reaction of 2-iodo-6-methylpyridin-3-ol with carbon monoxide in the presence of bis(triphenylphosphine)palladium(II) chloride and triethylamine in methanol at 100°C for 3 hours . The mixture is then filtered and concentrated to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-hydroxy-6-methylpicolinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Methyl 3-hydroxy-6-methylpicolinate has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: It is used in the production of various fine chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of Methyl 3-hydroxy-6-methylpicolinate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can then participate in various biochemical processes, influencing cellular functions and metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 3-hydroxy-6-methylpyridine-2-carboxylate: A closely related compound with similar chemical properties.

2-Ethyl-6-methylpyridin-3-ol: Another derivative of picolinic acid with different substituents.

Uniqueness

Methyl 3-hydroxy-6-methylpicolinate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity . Its ability to form stable coordination complexes with metal ions makes it valuable in various research applications .

Activité Biologique

Methyl 3-hydroxy-6-methylpicolinate (MHMP) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of MHMP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MHMP is a derivative of picolinic acid and features a hydroxyl group at the 3-position and a methyl group at the 6-position. Its chemical formula is C_8H_9NO_2, which contributes to its solubility and interaction with biological systems. The compound exhibits moderate lipophilicity, which enhances its ability to penetrate biological membranes.

Pharmacological Activities

1. Antioxidant Properties

MHMP has demonstrated significant antioxidant activity. Studies indicate that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in mitigating cellular damage in various pathological conditions, including neurodegenerative diseases.

2. Neuroprotective Effects

Research has shown that MHMP possesses neuroprotective properties. It can cross the blood-brain barrier (BBB), making it a candidate for treating central nervous system disorders. In animal models, MHMP has been observed to reduce neuronal apoptosis and inflammation, suggesting potential applications in conditions like Alzheimer's disease and Parkinson's disease.

3. Anti-inflammatory Activity

MHMP exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in chronic inflammatory diseases, where excessive inflammation contributes to disease progression.

The mechanisms underlying the biological activities of MHMP involve several pathways:

- Nrf2 Activation : MHMP activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes that combat oxidative stress.

- Inhibition of NF-κB : By inhibiting the NF-κB signaling pathway, MHMP reduces inflammation and prevents the expression of inflammatory mediators.

- Modulation of Enzyme Activity : MHMP interacts with various enzymes involved in metabolic pathways, influencing their activity and contributing to its pharmacological effects.

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of MHMP in a rat model of traumatic brain injury (TBI). Rats treated with MHMP showed improved cognitive function and reduced neuronal loss compared to controls. The study highlighted that MHMP administration resulted in decreased levels of oxidative stress markers in brain tissue.

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of MHMP in a mouse model of arthritis. Mice treated with MHMP exhibited reduced swelling and joint inflammation. Histological analysis revealed lower levels of infiltrating immune cells in treated mice compared to untreated controls, indicating that MHMP effectively mitigates inflammatory responses.

Data Tables

| Biological Activity | Mechanism | Model/System | Outcome |

|---|---|---|---|

| Antioxidant | Free radical scavenging | In vitro cell cultures | Reduced oxidative stress |

| Neuroprotection | Nrf2 activation | Rat model of TBI | Improved cognitive function |

| Anti-inflammatory | NF-κB inhibition | Mouse model of arthritis | Decreased joint swelling |

Propriétés

IUPAC Name |

methyl 3-hydroxy-6-methylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-4-6(10)7(9-5)8(11)12-2/h3-4,10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGRAUKXRVIKQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60488224 |

Source

|

| Record name | Methyl 3-hydroxy-6-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60488224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61548-52-5 |

Source

|

| Record name | Methyl 3-hydroxy-6-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60488224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.